Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate
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Overview
Description
Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, dimethoxy groups, and a diaza-cyclopentaindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new aromatic group .
Scientific Research Applications
Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate
- Ethyl 2-bromo-(4-bromophenyl)acetate
- Ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate
Uniqueness
Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate is unique due to its diaza-cyclopentaindene core, which is not commonly found in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1015021-91-6 |
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Molecular Formula |
C20H17BrN2O4 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
ethyl 6-(4-bromophenyl)-8,10-dimethoxy-3,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene-2-carboxylate |
InChI |
InChI=1S/C20H17BrN2O4/c1-4-27-20(24)18-17-15(26-3)9-14(25-2)16-13(10-23(22-18)19(16)17)11-5-7-12(21)8-6-11/h5-10H,4H2,1-3H3 |
InChI Key |
PTTWXPJCUNIFKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C3=C2C1=C(C=C3OC)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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